(R)-8-Amino-7-oxononanoic acid, also known as 8-amino-7-oxononanoate, is an organic compound classified as a medium-chain keto acid. It possesses a molecular formula of and a molecular weight of approximately 187.24 g/mol. This compound is characterized by the presence of an amino group and a keto group, which contribute to its biochemical reactivity and biological significance. The compound plays a crucial role in various metabolic pathways, particularly in the biosynthesis of biotin, where it acts as an intermediate substrate.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Alkyl halides, acyl chlorides |
(R)-8-Amino-7-oxononanoic acid exhibits significant biological activity, particularly in the context of biotin biosynthesis. It is synthesized through the action of the enzyme 8-amino-7-oxononanoate synthase, which catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA. This reaction is crucial as it represents the first committed step in the biotin biosynthetic pathway. The compound may also influence various metabolic pathways and cellular signaling processes by modulating enzyme activities .
The synthesis of (R)-8-Amino-7-oxononanoic acid can be achieved through several methods:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity during the synthesis process.
(R)-8-Amino-7-oxononanoic acid has diverse applications across various fields:
Research has indicated that (R)-8-Amino-7-oxononanoic acid interacts with specific enzymes and proteins within metabolic pathways. Its mechanism of action involves enzyme inhibition by binding to active sites, thereby influencing metabolic processes. Studies have shown its involvement in key transformations within the biotin biosynthetic pathway .
Several compounds share structural or functional similarities with (R)-8-Amino-7-oxononanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Keto-8-Aminopelargonate | Similar keto and amino groups | Direct precursor in biotin biosynthesis |
| 8-Aminopelargonic Acid | Contains an amino group but lacks the keto group | Plays a role in similar metabolic pathways |
| 7-Aminodecanoic Acid | Longer carbon chain (10 carbons) | Different metabolic implications |
These compounds exhibit unique properties and functions that distinguish them from (R)-8-Amino-7-oxononanoic acid while highlighting its significance within biochemical pathways.
The catalytic mechanism of KAPA synthase (7-keto-8-aminopelargonic acid synthase, EC 2.3.1.47) is fundamentally dependent on its interaction with the pyridoxal 5'-phosphate cofactor. This pyridoxal 5'-phosphate-dependent enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form (S)-8-amino-7-oxononanoate, representing the first committed step in biotin biosynthesis [1] [2].
The pyridoxal 5'-phosphate cofactor forms a covalent internal aldimine linkage with a conserved lysine residue in the active site. Structural analysis reveals that the plane of the imine bond of the internal aldimine deviates from the pyridine plane, indicating specific geometric constraints that facilitate catalysis [1]. This deviation from planarity is crucial for the subsequent mechanistic steps, as it positions the cofactor optimally for substrate binding and activation.
The pyridoxal 5'-phosphate-substrate interaction proceeds through a well-defined sequence. Initially, the amino acid substrate displaces the lysine residue through transaldimination, forming an external aldimine complex [1]. This external aldimine formation represents a critical control point, as demonstrated by kinetic studies showing rapid L-alanine external aldimine formation with a second-order rate constant of 2 × 10^4 M^-1 s^-1, while D-alanine, which is not a substrate, forms external aldimines significantly slower at 125 M^-1 s^-1 [1].
The pyridoxal 5'-phosphate cofactor serves as an electron sink, stabilizing carbanionic intermediates through its pyridine ring system. Upon formation of the external aldimine, the cofactor undergoes conformational changes that include rotation of the pyridine ring relative to its position in the internal aldimine state [1]. This conformational flexibility is essential for the subsequent quinonoid intermediate formation, which only occurs upon addition of pimeloyl-CoA to the preformed L-alanine external aldimine complex [1].
The active site architecture of KAPA synthase enzymes reveals a sophisticated arrangement of catalytic residues that facilitate the complex decarboxylative condensation reaction. Crystallographic studies of Escherichia coli AONS (8-amino-7-oxononanoate synthase) at 1.7 Å resolution have provided detailed insights into the spatial organization of these catalytic elements [1].
The primary catalytic residue is Lys236, which plays a dual role in the mechanism. Initially, this lysine forms the internal aldimine with pyridoxal 5'-phosphate, anchoring the cofactor in the active site [1]. Subsequently, following transaldimination and external aldimine formation, Lys236 is positioned to abstract the Cα proton from the substrate-cofactor complex, promoting quinonoid formation [1]. The precise positioning of this lysine residue is maintained through specific hydrogen bonding networks within the active site.
Structural analysis of Mycobacterium smegmatis KAPA synthase has identified additional critical residues for catalytic activity. His129, Lys235, and His200 have been confirmed as essential for enzyme activity through mutagenesis studies [3]. These residues form part of the pyridoxal 5'-phosphate binding site and are absolutely required for enzyme function in vivo. The conservation of these residues across species underscores their fundamental importance in the catalytic mechanism.
The active site also contains Glu171, which, while not absolutely essential, plays an important supporting role in catalytic efficiency [3]. This glutamic acid residue likely participates in proton transfer reactions or substrate positioning, contributing to the overall catalytic framework without being strictly required for activity.
The N-terminus of KAPA synthase, specifically residues 1-37, has been demonstrated to be essential for enzyme activity in vivo [3]. This region likely contributes to proper protein folding, substrate access, or cofactor binding, though its precise mechanistic role requires further investigation.
The active site architecture undergoes significant conformational changes during catalysis. Upon substrate binding and external aldimine formation, the enzyme experiences a rotation of the pyridine ring system and conformational changes in the C-terminal domain [1]. These structural rearrangements are accompanied by subtle reorganizations of active site hydrogen bonding networks, optimizing the environment for each step of the catalytic cycle.
The kinetic characterization of KAPA synthase enzymes reveals distinctive catalytic properties that reflect their specialized role in biotin biosynthesis. Comprehensive kinetic studies have been conducted on enzymes from various organisms, providing detailed understanding of their catalytic efficiency and substrate specificity.
For the Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase, which utilizes (R)-8-amino-7-oxononanoic acid as a substrate, the steady-state kinetic parameters have been precisely determined. The enzyme exhibits a Km value of 2.83 μM for 7-keto-8-aminopelargonic acid (KAPA) and 308.28 μM for S-adenosyl-L-methionine (SAM) [4] [5]. These kinetic constants indicate high affinity for the KAPA substrate and moderate affinity for the methyl donor.
The catalytic efficiency parameters for this enzyme system demonstrate relatively low turnover rates, with Vmax values of 0.02074 μmoles/min/ml and kcat values of 0.003 s^-1 [4] [5]. These low turnover numbers are characteristic of biosynthetic enzymes involved in vitamin production, where tight regulation and controlled flux are more important than high catalytic rates.
The second-order rate constant for the reaction between the enzyme and S-adenosyl-L-methionine has been determined to be 1.75 ± 0.11 M^-1 s^-1 [4]. This relatively modest rate constant reflects the careful control mechanisms that govern biotin biosynthesis, preventing overproduction of this essential cofactor.
Comparative kinetic analysis reveals significant differences between bacterial species. The Escherichia coli AONS demonstrates rapid initial substrate binding, with L-alanine external aldimine formation proceeding at 2 × 10^4 M^-1 s^-1 [1]. This rapid initial binding is followed by a conformational transition phase with a distinct lag time of approximately 30 milliseconds, which precedes quinonoid formation [1].
The stereoselectivity of KAPA synthase is reflected in its differential binding kinetics for substrate enantiomers. While L-alanine binds rapidly and productively, D-alanine binding is significantly slower and non-productive, with a rate constant of only 125 M^-1 s^-1 [1]. Interestingly, D-alanine binding is enhanced approximately 2-fold in the presence of pimeloyl-CoA, suggesting cooperative binding effects between the two substrate sites [1].
| Parameter | Value | Organism | Substrate |
|---|---|---|---|
| Km (KAPA) | 2.83 μM [4] | M. tuberculosis | 7-keto-8-aminopelargonic acid |
| Km (SAM) | 308.28 μM [4] | M. tuberculosis | S-adenosyl-L-methionine |
| Vmax | 0.02074 μmol/min/ml [4] | M. tuberculosis | - |
| kcat | 0.003 s^-1 [4] | M. tuberculosis | - |
| k1 (L-alanine) | 2 × 10^4 M^-1 s^-1 [1] | E. coli | L-alanine |
| k1 (D-alanine) | 125 M^-1 s^-1 [1] | E. coli | D-alanine |
The regulation of KAPA synthase activity involves sophisticated allosteric mechanisms that control biotin biosynthesis at multiple levels. These regulatory systems ensure appropriate biotin production while preventing potentially harmful overproduction of this essential cofactor.
The primary regulatory mechanism involves feedback repression by biotin itself. Biotin exerts strong repressive action on KAPA synthase expression, with complete repression observed at concentrations as low as 1 ng/ml [6]. This feedback repression represents the main control mechanism preventing excessive biotin accumulation in bacterial cells. The repression is highly specific for biotin, with related compounds such as dethiobiotin, oxybiotin, and biocytin showing minimal inhibitory effects [6].
Studies on Bacillus sphaericus and Bacillus subtilis have demonstrated that KAPA synthase activity is subject to transcriptional repression by biotin [6]. This repression extends throughout the biotin biosynthetic pathway, affecting all enzymes from pimeloyl-CoA formation through dethiobiotin synthesis. The regulatory system ensures coordinated control of the entire biosynthetic pathway rather than isolated regulation of individual steps.
Allosteric regulation also occurs through substrate-induced conformational changes. The binding of pimeloyl-CoA to the preformed L-alanine external aldimine complex triggers a conformational transition that is essential for catalytic activity [1]. This transition, which requires rotation around the Cα-N bond of the external aldimine complex, promotes the abstraction of the Cα proton by Lys236 and subsequent quinonoid formation [1].
The cooperative binding effects observed between substrates suggest additional allosteric mechanisms. The enhancement of D-alanine binding in the presence of pimeloyl-CoA indicates communication between binding sites that could potentially modulate enzyme activity under varying substrate concentrations [1].
Product inhibition represents another regulatory mechanism affecting KAPA synthase activity. Related enzymes in the biotin biosynthesis pathway, such as biotin synthase, demonstrate sensitivity to product inhibition by 5'-deoxyadenosine (Ki = 20 μM) and S-adenosyl-L-homocysteine (Ki ≤ 650 nM) [7]. These inhibition patterns suggest that accumulation of biosynthetic intermediates can provide negative feedback regulation.
The structural basis for allosteric regulation involves conformational changes that propagate from allosteric sites to the active site. The significant conformational change of the C-terminal domain observed upon substrate binding represents a potential allosteric mechanism that could be exploited by regulatory molecules [1]. These conformational changes are accompanied by subtle rearrangements of active site hydrogen bonding networks, providing a molecular basis for activity modulation.